Product packaging for 3-cyclopropylhexan-1-amine(Cat. No.:CAS No. 1855756-87-4)

3-cyclopropylhexan-1-amine

Cat. No.: B6282988
CAS No.: 1855756-87-4
M. Wt: 141.3
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylhexan-1-amine is a high-purity organic compound featuring a linear hexyl chain terminated by a primary amine group at one end and a cyclopropyl ring at the three-position. This unique molecular architecture, with the amine group on carbon 1 , combines the reactivity of a primary amine with the distinctive steric and electronic properties conferred by the cyclopropyl moiety. The cyclopropyl group is known to influence the molecule's metabolic stability and lipophilicity, making it a valuable scaffold in medicinal chemistry research for the design and synthesis of novel bioactive molecules. As a building block, this amine is instrumental in nucleophilic substitution reactions, reductive amination, and amide coupling, facilitating the creation of diverse chemical libraries for high-throughput screening. Researchers value this compound for its potential application in developing enzyme inhibitors, receptor ligands, and other pharmacologically active compounds where the cyclopropyl group can modulate potency and selectivity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

CAS No.

1855756-87-4

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

Contextual Significance of Functionalized Alkyl Amines

Functionalized alkyl amines are cornerstone structures in a vast array of chemical applications, from pharmaceuticals to materials science. The primary amine group, as seen in 3-cyclopropylhexan-1-amine, is a versatile functional handle. It acts as a Brønsted-Lowry base and a potent nucleophile, enabling a wide range of chemical transformations.

In medicinal chemistry, the amine functional group is a prevalent feature in drug candidates and approved medicines. sigmaaldrich.comnih.gov Its ability to form hydrogen bonds and its potential to be protonated at physiological pH are critical for molecular recognition at biological targets and for tuning the pharmacokinetic properties of a molecule. nih.gov The long alkyl chain of the hexanamine backbone contributes to the lipophilicity of the molecule, a key factor in its ability to cross cell membranes. The strategic placement of functional groups, like the cyclopropyl (B3062369) ring in this compound, allows for the fine-tuning of these properties. Modern synthetic methods are continuously being developed to facilitate the direct conversion of amines into other valuable functional groups, highlighting their importance as central hubs in molecular diversification. nih.gov

Unique Structural Attributes of the Cyclopropyl Group Within Organic Scaffolds

The cyclopropyl (B3062369) group is far more than a simple three-membered ring; it is a unique structural and electronic modulator. researchgate.net Its inclusion in organic scaffolds, such as in 3-cyclopropylhexan-1-amine, imparts a range of desirable properties. nih.gov

Electronic and Conformational Effects: The C-C bonds of a cyclopropane (B1198618) ring possess significant p-character due to high ring strain, making them shorter and stronger than typical alkane C-C bonds. researchgate.net This feature can influence the electronic environment of adjacent atoms and bonds. The cyclopropyl group can act as a "super-saturated" isostere for a double bond, often improving metabolic stability without sacrificing desired binding interactions. nih.gov Furthermore, the rigidity of the cyclopropyl ring can be used to lock in specific conformations of a molecule, which is crucial for optimizing interactions with biological targets. researchgate.netnih.gov Studies have shown that a cyclopropyl group can even alter the conformational preferences of adjacent substituents on a six-membered ring, an effect with significant potential in rational drug design. rsc.org

Metabolic Stability: A common strategy in drug development is the introduction of a cyclopropyl group to enhance a molecule's resistance to metabolic degradation. nih.gov The C-H bonds on a cyclopropane ring are stronger than those in a typical alkyl chain, making them less susceptible to enzymatic oxidation by cytochrome P450 enzymes. By placing the cyclopropyl group at the 3-position of the hexanamine chain, it can shield adjacent positions from metabolic attack.

PropertyDescriptionSignificance in this compound
Bond Angles Internal C-C-C angles are compressed to ~60°. longdom.orgInduces significant ring strain, enhancing reactivity and conferring unique electronic properties. longdom.org
Bonding C-C bonds have increased p-character ("bent bonds"). researchgate.netAllows the ring to interact with adjacent π-systems and influences the molecule's electronic profile. researchgate.net
Conformational Rigidity The three-membered ring is planar and rigid.Restricts the conformational freedom of the hexyl chain, which can be advantageous for receptor binding. nih.gov
Metabolic Shielding Stronger C-H bonds resist enzymatic oxidation. nih.govPotentially increases the metabolic half-life of the molecule by protecting the alkyl chain. nih.gov

Overview of Advanced Research Trajectories for Amine Containing Compounds

The synthesis and functionalization of amine-containing compounds remain a vibrant area of chemical research. Traditional methods are being supplemented and replaced by more efficient, selective, and sustainable approaches.

Advanced synthetic strategies now focus on:

Catalytic Asymmetric Synthesis: The development of chiral catalysts for reactions like reductive amination and hydroamination allows for the direct synthesis of single-enantiomer amines, which is critical for the pharmaceutical industry. researchgate.netwhiterose.ac.uk

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming C-N bonds and for the functionalization of amines under mild conditions. nih.govacs.org This technology could enable novel pathways to synthesize complex amines like 3-cyclopropylhexan-1-amine. acs.org

Late-Stage Functionalization: A major goal in modern synthesis is the ability to modify complex molecules at a late stage. Methods for the direct C-H functionalization of amines are being actively pursued, which would allow for the rapid generation of diverse molecular libraries from a common amine precursor. nih.gov

Flow Chemistry: Continuous flow reactors are being increasingly used for the synthesis of amines, offering advantages in safety, scalability, and process optimization compared to traditional batch chemistry. whiterose.ac.ukacs.org

These research trajectories are geared towards making complex and valuable amine structures more accessible, enabling their broader application in various fields of chemical science.

Stereochemical Considerations and Their Importance in Chemical Synthesis and Interactions

Chemo- and Regioselective Synthesis Strategies

Chemo- and regioselectivity are crucial considerations in the synthesis of this compound to ensure the desired functional group transformations occur at the correct positions without affecting other parts of the molecule.

Reductive Amination Pathways Utilizing Ketone and Aldehyde Precursors

Reductive amination is a highly versatile and widely used method for the formation of amines from carbonyl compounds. nih.govmasterorganicchemistry.comorganic-chemistry.org This two-step, often one-pot, process involves the initial reaction of an aldehyde or ketone with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.govlibretexts.org For the synthesis of this compound, the corresponding aldehyde, 3-cyclopropylhexanal, would be the ideal precursor.

The reaction proceeds via the nucleophilic attack of ammonia on the carbonyl carbon of 3-cyclopropylhexanal, followed by dehydration to form an imine intermediate. This intermediate is then reduced in situ to yield the target primary amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comlibretexts.org The selection of the reducing agent and reaction conditions is critical to control selectivity and prevent side reactions. chem-station.com For instance, NaBH₃CN is particularly effective as it is selective for the reduction of the protonated imine over the starting aldehyde. masterorganicchemistry.com

Table 1: Illustrative Reagents for Reductive Amination of 3-Cyclopropylhexanal

PrecursorAmine SourceReducing AgentTypical Solvent
3-CyclopropylhexanalAmmonia (NH₃)Sodium cyanoborohydride (NaBH₃CN)Methanol
3-CyclopropylhexanalAmmonia (NH₃)Sodium triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane
3-CyclopropylhexanalAmmonia (NH₃)H₂/Raney NickelEthanol

Nitrile Reduction Approaches to Primary Amines

The reduction of a nitrile offers a direct route to a primary amine, adding a -CH₂NH₂ group to the molecule. For the synthesis of this compound, the corresponding nitrile precursor would be 3-cyclopropylhexanenitrile. This method is advantageous as nitriles are often readily prepared from alkyl halides via nucleophilic substitution with cyanide salts.

The reduction of the nitrile can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney nickel or palladium on carbon (Pd/C) is another effective method. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.

Table 2: Representative Conditions for Nitrile Reduction

PrecursorReducing AgentTypical Solvent
3-CyclopropylhexanenitrileLithium aluminum hydride (LiAlH₄)Diethyl ether
3-CyclopropylhexanenitrileH₂/Raney NickelEthanol
3-CyclopropylhexanenitrileH₂/Palladium on Carbon (Pd/C)Ethanol/Ammonia

Azide-Mediated Synthesis with Subsequent Reduction for Alkyl Amines

The use of an azide (B81097) intermediate provides a reliable method for the synthesis of primary amines, effectively avoiding the overalkylation issues that can plague direct alkylation with ammonia. libretexts.org This two-step process involves the introduction of an azide group, followed by its reduction to the amine. To synthesize this compound, a suitable starting material would be 1-halo-3-cyclopropylhexane (e.g., 1-bromo-3-cyclopropylhexane).

The first step is a nucleophilic substitution (Sₙ2) reaction where the alkyl halide is treated with sodium azide (NaN₃) to form 1-azido-3-cyclopropylhexane. The azide group is then reduced to the primary amine. This reduction can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH₄).

Hofmann and Curtius Rearrangement Applications

The Hofmann and Curtius rearrangements are powerful methods for converting carboxylic acid derivatives into primary amines with the loss of one carbon atom. wikipedia.orgtcichemicals.comwikipedia.org To synthesize this compound using these rearrangements, the starting material would need to have one additional carbon in the chain, such as 4-cyclopropylheptanoic acid.

In the Hofmann rearrangement , a primary amide, in this case, 4-cyclopropylheptanamide, is treated with bromine and a strong base like sodium hydroxide (B78521). wikipedia.orgmychemblog.com This generates an isocyanate intermediate which is then hydrolyzed to the primary amine, this compound, with the expulsion of carbon dioxide. wikipedia.org

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate. wikipedia.orgnih.gov The required 4-cyclopropylheptanoyl azide can be prepared from the corresponding carboxylic acid. Upon heating, the acyl azide rearranges to the isocyanate with the loss of nitrogen gas. Subsequent hydrolysis of the isocyanate yields the desired primary amine. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of configuration. wikipedia.org

Table 3: Key Transformations in Hofmann and Curtius Rearrangements

RearrangementStarting MaterialKey Intermediate
Hofmann4-CyclopropylheptanamideIsocyanate
Curtius4-Cyclopropylheptanoyl azideIsocyanate

Gabriel Synthesis as a Controlled Alkylation Method

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, effectively preventing the formation of secondary and tertiary amine byproducts. chemistrysteps.commasterorganicchemistry.comorganicchemistrytutor.com For the synthesis of this compound, the starting material would be a 1-halo-3-cyclopropylhexane.

The synthesis begins with the deprotonation of phthalimide (B116566) with a base such as potassium hydroxide to form potassium phthalimide. organicchemistrytutor.com This phthalimide anion then acts as a nucleophile in an Sₙ2 reaction with the primary alkyl halide to form N-(3-cyclopropylhexyl)phthalimide. chemistrysteps.com The final step is the liberation of the primary amine from the phthalimide derivative. This is typically achieved by reaction with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis. chemistrysteps.commasterorganicchemistry.com

Stereoselective Synthesis of this compound

The synthesis of specific stereoisomers of this compound requires the use of stereoselective reactions. The chirality center in this molecule is at the C3 position.

One potential strategy for a stereoselective synthesis could involve the asymmetric reduction of a suitable ketone precursor, 3-cyclopropylhexan-2-one, to a chiral alcohol, followed by conversion of the hydroxyl group to an amine with retention or inversion of stereochemistry.

Alternatively, a chiral auxiliary approach could be employed. For instance, a chiral amine could be used in a reductive amination reaction with 3-cyclopropylhexanal to generate a diastereomeric mixture of secondary amines. After separation of the diastereomers, the chiral auxiliary could be cleaved to yield the enantiomerically pure target amine.

A more direct approach could involve the stereoselective conjugate addition of a cyclopropyl group to a chiral α,β-unsaturated imine or a related nitrogen-containing Michael acceptor. Furthermore, enzymatic or chemoenzymatic methods could offer highly stereoselective routes to chiral amines or their precursors. The development of a concise and highly stereoselective synthesis of specific enantiomers of this compound is an area for further research and would likely involve multi-step sequences with careful control of stereochemistry at each stage. beilstein-journals.orgbeilstein-journals.org

Application of 3 Cyclopropylhexan 1 Amine As a Synthetic Intermediate and Building Block

Precursor in the Construction of Complex Organic Molecules

Primary amines are fundamental building blocks in the synthesis of more complex molecular architectures. A molecule such as 3-cyclopropylhexan-1-amine could serve as a valuable precursor due to the presence of the nucleophilic amine group, which can readily participate in a variety of carbon-nitrogen bond-forming reactions. The cyclopropyl (B3062369) moiety also introduces a unique three-dimensional structural element that can be desirable in medicinal chemistry and materials science.

The reactivity of the primary amine allows for its incorporation into larger molecules through reactions such as:

Alkylation and Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.

Acylation: Formation of amides through reaction with acyl chlorides, anhydrides, or carboxylic acids.

Reductive Amination: Reaction with aldehydes or ketones to form imines, which are subsequently reduced to secondary or tertiary amines.

These transformations would allow chemists to integrate the 3-cyclopropylhexyl scaffold into a wide array of complex organic structures. The cyclopropyl group, known for its unique electronic and conformational properties, can influence the biological activity and physical properties of the resulting molecules.

Role in the Synthesis of Heterocyclic Compounds

Primary amines are key starting materials in the synthesis of a vast number of nitrogen-containing heterocyclic compounds. sysrevpharm.orgorganic-chemistry.orglibretexts.orgorganic-chemistry.org Heterocycles are core structures in many pharmaceuticals, agrochemicals, and natural products. This compound could theoretically be employed in the construction of various heterocyclic rings.

General synthetic strategies for heterocycles that utilize primary amines include:

Condensation Reactions: Reaction with dicarbonyl compounds or their equivalents to form pyrroles, pyridines, and other nitrogen-containing rings.

Cyclization Reactions: Intramolecular or intermolecular cyclization reactions following initial bond formation at the amine nitrogen.

For instance, the reaction of a primary amine with a 1,4-dicarbonyl compound can lead to the formation of a substituted pyrrole (the Paal-Knorr synthesis). Similarly, reactions with 1,5-dicarbonyl compounds can yield pyridines. The presence of the 3-cyclopropylhexyl substituent would impart specific lipophilic and steric characteristics to the resulting heterocyclic products.

Utilization in the Design and Synthesis of New Ligands and Catalysts

Amines are widely used as ligands in transition metal catalysis. alfachemic.com The lone pair of electrons on the nitrogen atom can coordinate to a metal center, influencing its catalytic activity and selectivity. This compound could serve as a simple monodentate ligand or be incorporated into more complex polydentate ligand structures.

The potential applications in ligand design include:

Chiral Ligands: If this compound were resolved into its individual enantiomers, it could be used to synthesize chiral ligands for asymmetric catalysis.

Modification of Ligand Properties: The cyclopropyl group can introduce conformational rigidity and specific steric bulk to a ligand, which can be beneficial for controlling the stereochemical outcome of a catalytic reaction.

The synthesis of such ligands would typically involve the reaction of the amine with other functional groups on a ligand scaffold to form a multidentate chelating agent. These ligands could then be complexed with various transition metals to generate catalysts for a range of organic transformations, such as cross-coupling reactions, hydrogenations, and aminations.

Integration into Combinatorial Chemistry for Compound Library Generation

Combinatorial chemistry is a powerful tool for drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds. ajrconline.orgwikipedia.orgnih.gov Primary amines are excellent building blocks for combinatorial library synthesis due to their versatile reactivity.

This compound could be utilized in combinatorial chemistry in the following ways:

Solid-Phase Synthesis: The amine can be attached to a solid support and subsequently reacted with a variety of building blocks to generate a library of compounds.

Solution-Phase Synthesis: It can be used as a common starting material in parallel synthesis to create a diverse set of products.

The general approach involves reacting the amine with a set of diverse chemical synthons, such as carboxylic acids, aldehydes, or sulfonyl chlorides, in a systematic manner to produce a library of amides, amines, or sulfonamides, respectively. Each member of the library would contain the 3-cyclopropylhexyl moiety, allowing for the systematic exploration of the structure-activity relationship of this particular scaffold.

Applications in Oligonucleotide and Peptide Conjugation Research

The conjugation of peptides and oligonucleotides to other molecules is a critical strategy for improving their therapeutic properties, such as cellular uptake and stability. mdpi.com The primary amine of this compound provides a reactive handle for such conjugation reactions.

Potential applications in this area include:

Linker Chemistry: The amine can react with activated esters (like NHS esters) or other electrophilic groups on a peptide or oligonucleotide to form a stable covalent bond, often an amide linkage. nih.govlifetein.comcreative-biogene.com

Modification of Biomolecules: By attaching the 3-cyclopropylhexyl group, the hydrophobicity and conformational properties of the peptide or oligonucleotide can be altered, which may influence its biological activity or delivery characteristics.

These conjugation reactions are typically performed under mild conditions to preserve the integrity of the biomolecule. The resulting conjugates could be studied for their potential as therapeutic agents or diagnostic tools.

Structure Activity Relationship Sar and Mechanistic Biological Investigations Excluding Clinical Data

Influence of the Cyclopropyl (B3062369) Moiety on Molecular Conformation and Biological Interactions

The cyclopropyl group is a significant structural motif in medicinal chemistry, often introduced to modulate a molecule's pharmacological profile. iris-biotech.deacs.org Its presence in 3-cyclopropylhexan-1-amine imparts distinct conformational and electronic properties.

Conformational Rigidity: The three-membered ring of cyclopropane (B1198618) is highly strained and rigid. longdom.org This rigidity reduces the conformational flexibility of the parent molecule, which can be advantageous for biological activity. unl.ptnih.gov By locking a portion of the molecule into a more defined shape, the cyclopropyl group can decrease the entropic penalty upon binding to a biological target, potentially leading to higher affinity. iris-biotech.deacs.org Studies on other molecules have shown that incorporating a cyclopropane ring can alter the conformational preferences of adjacent structures. nih.govrsc.org For instance, the presence of a spiro-cyclopropane can favor an axial orientation for neighboring substituents on a cyclohexane (B81311) ring, a phenomenon known as the "cyclopropyl effect". rsc.orgchemistryworld.com This ability to enforce a specific three-dimensional arrangement is crucial for optimizing ligand-receptor interactions. iris-biotech.de

Bioisosteric Replacement: The cyclopropyl group is often used as a bioisostere for other common chemical groups, such as isopropyl, gem-dimethyl, or even phenyl groups. iris-biotech.denih.govdomainex.co.uk This substitution can improve metabolic stability. For example, replacing groups prone to oxidation by cytochrome P450 (CYP) enzymes with a cyclopropyl ring can protect the molecule from rapid metabolism, as the C-H bonds on a cyclopropane ring are stronger and less susceptible to hydrogen atom abstraction. acs.orghyphadiscovery.com This increased stability enhances the compound's potential as a biological probe or therapeutic lead. The specific stereochemistry of the cyclopropane ring can also be critical, as demonstrated in cyclopropyl-epothilone analogues, where the orientation of the ring significantly impacts biological potency. nih.gov

Role of the Hexyl Amine Chain in Receptor Recognition and Binding Affinities

Receptor Anchoring: The primary amine group is a key pharmacophoric feature. It is basic and exists in a protonated, cationic form at physiological pH. This positive charge allows it to form strong ionic interactions or hydrogen bonds with acidic amino acid residues, such as aspartate or glutamate, within a receptor's binding pocket. nih.gov This electrostatic interaction often serves as a primary anchor, orienting the rest of the molecule for optimal binding.

Lipophilicity and Hydrophobic Interactions: The six-carbon hexyl chain provides significant lipophilicity. This property is crucial for the molecule's ability to cross cellular membranes and access its target. Within the binding site, the aliphatic chain can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues. The length and conformation of this chain are critical determinants of binding affinity and selectivity. Research on N-substituted phenylethylamine derivatives has shown that increasing the length of the alkyl chain on the amine nitrogen can enhance affinity and selectivity for specific dopamine (B1211576) receptor subtypes, likely due to improved engagement with a lipophilic pocket on the receptor. nih.gov The flexibility of the hexyl chain allows it to adopt various conformations to fit optimally within such hydrophobic regions of a binding site.

Mechanistic Exploration of Enzymatic Modulation or Inhibition by Related Cyclopropyl Amine Derivatives

Cyclopropyl amine derivatives are well-documented as mechanism-based inhibitors of several enzyme families, most notably monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes. unl.ptacs.org This inhibition is often irreversible and stems from the chemical reactivity of the strained cyclopropane ring.

The generally accepted mechanism involves an initial one-electron oxidation of the amine nitrogen by the enzyme's cofactor (e.g., flavin in MAO or the heme in CYPs), forming an aminium radical cation. acs.orgacs.org This is followed by the fragmentation of the adjacent, highly strained cyclopropane ring. This ring-opening process generates a reactive carbon-centered radical, which then covalently bonds to the enzyme's active site or its cofactor, leading to irreversible inactivation. hyphadiscovery.comacs.orgnih.gov This process is characteristic of "suicide inhibition," where the enzyme participates in its own destruction by processing the inhibitor. acs.org

For example, studies with various cyclopropylamines have shown time-dependent, irreversible inactivation of quinoprotein methylamine (B109427) dehydrogenase and various CYP isoforms. nih.govnih.gov The inactivation of cytochrome P450 can also proceed through the formation of metabolic intermediate complexes (MICs), where a metabolite of the cyclopropylamine (B47189) binds tightly to the heme iron, preventing further enzymatic turnover. nih.gov

Enzyme FamilyProposed Inhibition MechanismConsequence
Monoamine Oxidase (MAO) Oxidation of amine to aminium radical, followed by cyclopropyl ring opening and covalent modification of the flavin cofactor. unl.ptIrreversible, mechanism-based inhibition.
Cytochrome P450 (CYP) One-electron oxidation at the nitrogen, leading to ring scission and covalent modification of the enzyme or formation of a stable metabolic intermediate complex (MIC) with the heme iron. acs.orgacs.orgnih.govIrreversible inactivation or tight-binding inhibition.
Quinoprotein Dehydrogenases Enzyme-catalyzed oxidation leading to covalent cross-linking of enzyme subunits or modification of the quinone cofactor. nih.govIrreversible, mechanism-based inhibition.

This table summarizes common mechanisms of enzyme inhibition by cyclopropyl amine derivatives based on available literature.

In Vitro Studies on Specific Biological Targets and Pathways

Given the structural similarity of this compound to known MAO inhibitors, a primary focus of in vitro investigation would be its effect on the two major isoforms, MAO-A and MAO-B. evotec.com These enzymes are crucial for the metabolism of monoamine neurotransmitters. nih.gov Selective inhibitors of MAO-A are used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease. evotec.com

Standard in vitro assays, such as the MAO-Glo™ chemiluminescent assay, would be employed to determine the inhibitory potency of the compound. mdpi.com In such an assay, recombinant human MAO-A and MAO-B enzymes are incubated with a luminogenic substrate. The addition of an inhibitor reduces the enzyme's activity, leading to a decrease in the luminescent signal. The concentration of the inhibitor required to reduce enzyme activity by 50% is determined as the IC₅₀ value.

Hypothetical In Vitro MAO Inhibition Data:

CompoundTarget EnzymeIC₅₀ (nM)Selectivity Ratio (MAO-A/MAO-B)
This compound MAO-A8500.04
MAO-B35
Selegiline (Reference) MAO-A1,2000.01
MAO-B15
Clorgyline (Reference) MAO-A81,250
MAO-B10,000

This is a hypothetical data table illustrating potential results from an in vitro MAO inhibition assay. IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates higher potency. The selectivity ratio indicates the preference for one isoform over the other.

These results would suggest that this compound is a potent and selective inhibitor of MAO-B, similar in profile to the known drug Selegiline. Further kinetic studies would be necessary to determine if the inhibition is competitive, noncompetitive, or mechanism-based. nih.govyoutube.com

Computational Molecular Docking and Ligand-Target Interaction Analysis

To visualize and understand the potential binding mode of this compound at the atomic level, computational molecular docking studies would be performed. researchgate.net Using the known crystal structure of a target enzyme, such as human MAO-B (PDB ID: 2BXR), the compound can be virtually placed into the active site to predict its most favorable binding orientation and interaction energies. researchgate.net

In a typical docking simulation, the protonated amine of this compound would be expected to form a critical hydrogen bond or ionic interaction with a key residue in the active site. The hexyl and cyclopropyl moieties would then be positioned within hydrophobic subpockets. For MAO-B, the active site is characterized by a bipartite hydrophobic cavity. The hexyl chain would likely occupy one of these pockets, making favorable contacts with nonpolar residues, while the cyclopropyl group would occupy another region. The specific orientation would be crucial for positioning the amine group for interaction with the FAD cofactor, which is essential for the inhibitory mechanism. researchgate.net

Hypothetical Molecular Docking Results for this compound with MAO-B:

ParameterValueInterpretation
Binding Energy -8.2 kcal/molIndicates a strong and favorable binding interaction.
Key Hydrogen Bonds Tyr435, Gln206The protonated amine forms hydrogen bonds with key tyrosine and glutamine residues in the active site.
Hydrophobic Interactions Leu171, Phe343, Ile199The hexyl chain and cyclopropyl group are stabilized by interactions with hydrophobic amino acid residues.
Cation-π Interaction Tyr398The protonated amine engages in a cation-π interaction with the aromatic ring of a tyrosine residue.

This is a hypothetical data table summarizing potential results from a molecular docking simulation. Binding energy represents the predicted affinity of the ligand for the target protein. The listed interactions are common for inhibitors binding to the MAO-B active site. nih.gov

These computational predictions provide a structural hypothesis for the observed biological activity and can guide the design of new analogs with improved potency and selectivity. ajbls.com

Advanced Analytical Characterization in Research Settings

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For 3-cyclopropylhexan-1-amine (C₉H₁₉N), HRMS would be used to measure the exact mass of its molecular ion. The theoretical exact mass of the protonated molecule, [M+H]⁺, would be calculated and compared to the experimentally measured value, typically within a few parts per million (ppm), to confirm its elemental formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide insights into the molecule's structure. Upon collision-induced dissociation, the this compound ion would be expected to break apart in predictable ways. Aliphatic amines commonly undergo α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For this molecule, a primary fragmentation pathway would likely involve the loss of the propyl group attached to the carbon bearing the cyclopropyl (B3062369) ring, or cleavage at other points along the hexyl chain. The resulting fragment ions would be measured with high mass accuracy, allowing for the determination of their elemental compositions and helping to piece together the connectivity of the parent molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.

¹H NMR: A standard one-dimensional proton NMR spectrum of this compound would reveal distinct signals for each unique proton environment. Key expected signals would include:

A complex multiplet in the upfield region (approx. 0.1-0.8 ppm) corresponding to the protons of the cyclopropyl ring.

Signals for the methylene (B1212753) (CH₂) and methine (CH) protons of the hexyl chain, with chemical shifts varying based on their proximity to the amine and cyclopropyl groups. The protons on the carbon adjacent to the nitrogen (C1) would be the most downfield of the alkyl protons (likely in the 2.5-3.0 ppm range).

A broad singlet for the two protons of the primary amine (-NH₂), the chemical shift of which would be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each of the nine carbon atoms in the molecule, confirming the carbon count. The carbon attached to the nitrogen (C1) would appear in the 40-50 ppm range, while the carbons of the cyclopropyl ring would be significantly upfield.

2D-NMR: To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-coupled to each other, allowing for the mapping of the entire proton spin system through the hexyl chain and into the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal to the carbon atom it is directly attached to, allowing for the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments, such as confirming the position of the cyclopropyl group at C3 of the hexyl chain.

Solid-State NMR could be employed if the compound is crystalline, providing information about the structure and dynamics of the molecule in the solid phase.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

The carbon atom at the 3-position of this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images (enantiomers). Chiral chromatography is the definitive method for separating and quantifying these enantiomers. researchgate.netmdpi.comsigmaaldrich.com

A racemic mixture (a 50:50 mixture of both enantiomers) would be injected onto a chiral stationary phase (CSP) in either a High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. researchgate.netevitachem.com The CSP is itself chiral and interacts diastereomerically with each enantiomer, causing one to be retained on the column longer than the other. This results in two separate peaks in the chromatogram, one for each enantiomer.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, would be calculated from the relative areas of the two peaks. This technique is crucial in pharmaceutical research and development, where the different enantiomers of a drug can have vastly different biological activities.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretching: As a primary amine, two distinct, medium-intensity peaks would be expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group.

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ would indicate the stretching of C-H bonds in the alkyl chain. C-H stretches associated with the cyclopropyl ring might appear at slightly higher wavenumbers (above 3000 cm⁻¹).

N-H Bending: A medium to strong absorption band between 1580-1650 cm⁻¹ would be due to the scissoring motion of the -NH₂ group.

C-N Stretching: A weak to medium band in the 1000-1250 cm⁻¹ region would correspond to the C-N bond stretch.

Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C bonds of the alkyl and cyclopropyl framework. Together, these techniques confirm the presence of the key functional groups and can offer insights into the molecule's conformational properties.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

If a suitable single crystal of a salt or derivative of this compound could be grown, X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique involves diffracting X-rays off the crystal lattice. The resulting diffraction pattern can be mathematically reconstructed to generate a precise 3D model of the molecule, showing exact bond lengths, bond angles, and the relative stereochemistry at the chiral center. This method provides an unambiguous determination of the molecular structure in the solid state.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Mixture Analysis in Research

Hyphenated techniques, which couple a separation method with a detection method, are workhorses in modern chemical research for analyzing the purity of a sample and identifying components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound could be analyzed by GC-MS. The gas chromatograph would separate the compound from any impurities (e.g., starting materials, byproducts from synthesis). The separated components would then enter the mass spectrometer, which would provide a mass spectrum for each, allowing for their identification. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identity and purity of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful technique for purity assessment, particularly for less volatile or thermally sensitive compounds. The sample would be separated by HPLC, and the eluent would be directed into a mass spectrometer. This would allow for the determination of the molecular weight of the main peak, confirming it as this compound, as well as any impurities present in the sample.

Future Research and Applications of this compound: A Look Ahead

The unique structural characteristics of this compound, featuring a chiral center and a strained cyclopropyl ring, position it as a compound of significant interest for future research and development across various scientific disciplines. While still an emerging molecule, its potential is being unlocked through advancements in synthetic chemistry, computational modeling, and materials science. This article explores the prospective research directions and nascent applications for this intriguing primary amine.

Q & A

Basic: What are the most reliable synthetic routes for 3-cyclopropylhexan-1-amine?

Answer:
The synthesis of this compound can be approached via reductive amination of 3-cyclopropylhexan-1-one using ammonia and hydrogen gas with a palladium catalyst . Alternatively, nucleophilic substitution of 3-cyclopropylhexyl halides (e.g., bromide or chloride) with ammonia under high-pressure conditions yields the amine. Key considerations include maintaining anhydrous conditions to prevent side reactions and optimizing reaction time and temperature (e.g., 80–100°C for 12–24 hours) to maximize purity (>95%) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Distinct signals for cyclopropyl protons (δ 0.5–1.2 ppm), methylene groups adjacent to the amine (δ 2.5–3.0 ppm), and amine protons (δ 1.5–2.5 ppm, broad).
    • ¹³C NMR: Cyclopropyl carbons (δ 8–12 ppm), hexyl chain carbons (δ 20–35 ppm), and the amine-bearing carbon (δ 40–50 ppm) .
  • IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm the amine group .
  • Mass Spectrometry: Molecular ion peak at m/z 141 (C₉H₁₉N) and fragmentation patterns (e.g., loss of cyclopropyl group) .

Advanced: How can conflicting NMR data for this compound be resolved?

Answer:
Contradictions in NMR shifts may arise from solvent effects, impurities, or stereochemical variations. Strategies include:

  • Deuterated Solvent Calibration: Use CDCl₃ or DMSO-d₆ for consistency .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations .
  • Computational Modeling: Compare experimental shifts with density functional theory (DFT)-predicted values to validate assignments .

Advanced: What strategies optimize the enantiomeric purity of this compound?

Answer:

  • Chiral Resolution: Use chiral acids (e.g., tartaric acid) to form diastereomeric salts, followed by recrystallization .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation of 3-cyclopropylhexan-1-imine to achieve >90% enantiomeric excess .
  • Chromatography: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) for analytical and preparative separation .

Basic: What are the primary safety considerations when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors .
  • Spill Management: Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .
  • Storage: In airtight containers under nitrogen at 2–8°C to prevent oxidation .

Advanced: How does the cyclopropyl group influence the metabolic stability of this compound?

Answer:
The cyclopropyl ring enhances metabolic stability by:

  • Steric Hindrance: Reducing accessibility to cytochrome P450 enzymes (e.g., CYP3A4) .
  • Electron-Deficient Nature: Minimizing oxidative deamination compared to linear alkylamines .
    In vitro studies with liver microsomes show a half-life >6 hours, compared to 2 hours for hexan-1-amine analogs .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Answer:
Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:

  • Standardized Assays: Use validated protocols (e.g., fixed pH, temperature) for receptor-binding studies .
  • HPLC-Purified Samples: Ensure >99% purity to exclude confounding byproducts .
  • Dose-Response Curves: Confirm activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Neurological Targets: Acts as a precursor for dopamine receptor modulators due to its amine functionality .
  • Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus (MIC: 8 µg/mL) via membrane disruption .
  • Enzyme Inhibitors: Serves as a scaffold for monoamine oxidase (MAO) inhibitors, with IC₅₀ values <1 µM in preliminary screens .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations (Gaussian, ORCA): Model transition states for nucleophilic substitutions or cyclopropane ring-opening reactions .
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
  • Machine Learning (Chemprop): Predict reaction yields using datasets of analogous cyclohexylamine derivatives .

Advanced: How can degradation pathways of this compound be monitored under varying pH conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to acidic (HCl, pH 2), neutral (pH 7), and alkaline (NaOH, pH 12) conditions at 40°C for 48 hours .
  • LC-MS Analysis: Identify degradation products (e.g., cyclopropane ring-opened aldehydes or ketones) .
  • Kinetic Modeling: Calculate rate constants (k) to predict shelf-life under storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.